molecular formula C8H7ClN4S B13680972 1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol

1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol

Cat. No.: B13680972
M. Wt: 226.69 g/mol
InChI Key: ZRVDUUCNXJBJHW-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol is a chemical compound known for its unique structure and properties It features a tetrazole ring substituted with a 5-chloro-2-methylphenyl group and a thiol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with sodium azide, followed by the addition of hydrogen sulfide. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Solvent: Common solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Catalysts: Phase transfer catalysts such as tetraalkylammonium halides

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or water.

Major Products:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Amines, thiols

    Substitution: Azides, thioureas

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methylphenyl)piperazine
  • 5-Chloro-2-methylphenyl isocyanate
  • 5-Chloro-2-methylphenyl hydrazine

Comparison: 1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol is unique due to its combination of a tetrazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for chemical modifications.

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C8H7ClN4S/c1-5-2-3-6(9)4-7(5)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14)

InChI Key

ZRVDUUCNXJBJHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=S)N=NN2

Origin of Product

United States

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